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Compound of Interest

Compound Name: VCC234718

Cat. No.: B13443546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
VCC234718, also known as VS-4718 and PND-1186, is a potent and selective, orally

bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-

receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell

survival, proliferation, migration, and angiogenesis.[3][4][5] Overexpression and constitutive

activation of FAK are implicated in the progression and metastasis of various cancers, making it

a compelling target for therapeutic intervention. This technical guide provides a comprehensive

overview of the chemical structure, mechanism of action, key experimental data, and relevant

protocols for VCC234718.

Chemical Structure and Properties
VCC234718 is a substituted pyridine derivative with the following chemical identity:
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Identifier Value

IUPAC Name

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-

(trifluoromethyl)pyridin-4-yl]amino]-N-

methylbenzamide[1]

Molecular Formula C25H26F3N5O3[1]

Molecular Weight 501.5 g/mol [1]

CAS Number 1061353-68-1[1]

PubChem CID 25073775[1]

SMILES
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F

)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC[1]

Solubility Soluble to 100 mM in DMSO

Physical Appearance White crystalline powder

Mechanism of Action
VCC234718 functions as a reversible and highly specific inhibitor of FAK.[6][7] By binding to

the ATP-binding pocket of the FAK kinase domain, it prevents the autophosphorylation of FAK

at tyrosine residue 397 (Tyr-397).[1] This autophosphorylation event is a critical step in the

activation of FAK and the subsequent recruitment of other signaling proteins, such as Src

family kinases.

Inhibition of FAK activation by VCC234718 disrupts downstream signaling cascades, including

the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1]

Furthermore, VCC234718 has been shown to modulate the Wnt/β-catenin signaling pathway, a

key regulator of cancer stem cells.[8][9][10][11] This multifaceted mechanism of action

contributes to its potent anti-tumor and anti-metastatic properties.

Quantitative Biological Data
The biological activity of VCC234718 has been characterized in a variety of preclinical models.

Table 1: In Vitro Potency of VCC234718
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Assay Type Target Cell Line IC50 Reference

In Vitro Kinase

Assay

Recombinant

FAK
- 1.5 nM

[2][6][7][12][13]

[14]

Cellular FAK

Inhibition
FAK (pTyr-397)

Breast

Carcinoma
~100 nM [2][6][7][13][15]

In Vitro Cell

Proliferation

Pediatric Tumor

Panel
-

Median relative

IC50 of 1.22 µM
[2][13][14][16]

Table 2: In Vivo Efficacy of VCC234718
Cancer Model Animal Model

Dosing
Regimen

Key Findings Reference

Orthotopic

Breast

Carcinoma

Mice
150 mg/kg, oral,

twice daily

Significantly

inhibited tumor

growth and

spontaneous

lung metastasis.

[12]

Subcutaneous

Breast

Carcinoma (4T1)

Mice
100 mg/kg,

subcutaneous

Inhibited tumor

growth by

inducing

apoptosis.

[17]

Pediatric Tumor

Xenografts
Mice

50 mg/kg, oral,

twice daily for 21

days

Induced

significant

differences in

event-free

survival in 18 of

36 solid tumor

xenografts.

[2][13][14][16]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of key experimental protocols used to characterize VCC234718.
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In Vitro FAK Kinase Assay
This assay quantifies the direct inhibitory effect of VCC234718 on FAK enzymatic activity.

Principle: A recombinant FAK enzyme is incubated with a substrate (e.g., a synthetic peptide)

and ATP in the presence of varying concentrations of the inhibitor. The amount of

phosphorylated substrate is then measured.

Protocol Outline:

Recombinant FAK is added to a reaction buffer containing a kinase substrate.

VCC234718 is added at a range of concentrations.

The kinase reaction is initiated by the addition of ATP.

After incubation, the reaction is stopped, and the level of substrate phosphorylation is

quantified, typically using an ELISA-based method with a phospho-specific antibody.

IC50 values are calculated from the dose-response curve.[17]

Soft Agar Colony Formation Assay
This assay assesses the effect of VCC234718 on anchorage-independent growth, a hallmark

of cancer cells.

Principle: Cancer cells are cultured in a semi-solid agar matrix, which prevents attachment to

a solid surface. Only transformed cells can proliferate and form colonies in this environment.

[18][19][20][21][22]

Protocol Outline:

A base layer of agar in culture medium is allowed to solidify in a culture dish.

A top layer of agar containing a single-cell suspension of cancer cells and varying

concentrations of VCC234718 is poured over the base layer.

The plates are incubated for 2-3 weeks to allow for colony formation.
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Colonies are stained (e.g., with crystal violet) and counted.[18][19][20][21][22] The size

and number of colonies are compared between treated and untreated cells.[17]

In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of VCC234718 in a living organism.

Principle: Human or murine cancer cells are implanted into immunocompromised mice,

leading to the formation of tumors. The mice are then treated with VCC234718, and the

effect on tumor growth and metastasis is monitored.

Protocol Outline:

Cancer cells are injected subcutaneously or orthotopically into mice.

Once tumors are established, mice are randomized into control and treatment groups.

VCC234718 is administered via a clinically relevant route (e.g., oral gavage or

subcutaneous injection) at a specified dose and schedule.

Tumor volume is measured regularly.

At the end of the study, tumors and relevant organs (e.g., lungs for metastasis) are

harvested for further analysis, such as immunohistochemistry for markers of proliferation

and apoptosis.[2][13]

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the key signaling pathways affected by VCC234718 and a

typical experimental workflow for its evaluation.
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Caption: FAK Signaling Pathway and Inhibition by VCC234718.
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Caption: A General Experimental Workflow for FAK Inhibitor Evaluation.
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Synthesis
A detailed, step-by-step synthesis protocol for VCC234718 is not publicly available in the

reviewed scientific literature and is likely considered proprietary information. However, the

synthesis of related trifluoromethylpyridine-containing compounds often involves multi-step

processes that may include nucleophilic aromatic substitution and amide coupling reactions.

Conclusion
VCC234718 is a well-characterized, potent, and selective FAK inhibitor with demonstrated anti-

tumor and anti-metastatic activity in preclinical models. Its ability to target a key node in cancer

cell signaling, including the FAK and Wnt/β-catenin pathways, makes it a valuable tool for

cancer research and a promising candidate for further clinical development. This guide

provides a foundational understanding of VCC234718 for researchers and drug development

professionals seeking to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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